Perfluorooctanoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

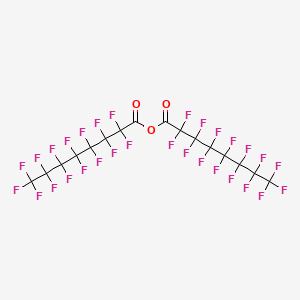

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F30O3/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1(47)49-2(48)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEDTLDKOMPAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

335-67-1 (Parent) | |

| Record name | Perfluorooctanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033496489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80880387 | |

| Record name | Perfluorooctanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33496-48-9 | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33496-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033496489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorooctanoic Anhydride: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Perfluorooctanoic anhydride is a highly reactive and moisture-sensitive compound. All handling and experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound, also known as pentadecafluorooctanoic anhydride, is the anhydride derivative of perfluorooctanoic acid (PFOA).[1] As a member of the per- and polyfluoroalkyl substances (PFAS) class, it is characterized by a carbon chain fully saturated with fluorine atoms. This high degree of fluorination imparts unique chemical and physical properties, including significant thermal and chemical stability in some contexts, yet high reactivity towards nucleophiles. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its relevance to research and development in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

The distinct properties of this compound are a direct result of its molecular structure. The electron-withdrawing nature of the fluorine atoms significantly influences the electrophilicity of the carbonyl carbons, making the anhydride highly susceptible to nucleophilic attack.

| Property | Value | Reference |

| Molecular Formula | C₁₆F₃₀O₃ | [1][2] |

| Molecular Weight | 810.12 g/mol | [1][2] |

| Boiling Point | 100 °C at 15 mmHg | [3] |

| Density | 1.771 g/cm³ (predicted) | [3] |

| Solubility | Slightly soluble in chloroform. | [3] |

| Appearance | Colorless oil | [3] |

| Stability | Moisture sensitive | [3] |

Reactivity and Reaction Mechanisms

This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbons, making it a potent acylating agent. It readily reacts with nucleophiles in addition-elimination reactions.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis to form two equivalents of perfluorooctanoic acid (PFOA). This reaction is typically rapid and exothermic.

Reaction Scheme: (C₇F₁₅CO)₂O + H₂O → 2 C₇F₁₅COOH

Experimental Protocol: A specific, detailed experimental protocol for the hydrolysis of this compound is not readily available in the reviewed literature. However, based on the general reactivity of acid anhydrides, the following is a plausible, generalized procedure:

-

In a well-ventilated fume hood, carefully add this compound dropwise to a stirred vessel containing deionized water at room temperature.

-

Due to the potential for an exothermic reaction, cooling the reaction vessel in an ice bath is recommended.

-

Continue stirring until the anhydride is fully dissolved and the reaction is complete. The completion of the reaction can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the anhydride C=O stretches) or nuclear magnetic resonance (NMR) spectroscopy.

-

The resulting product, perfluorooctanoic acid, can be isolated by appropriate workup procedures, such as extraction with a suitable organic solvent.

Hydrolysis of this compound

References

Spectroscopic Profile of Perfluorooctanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for perfluorooctanoic anhydride (PFOA anhydride), a highly fluorinated organic compound. Due to the limited availability of publicly accessible, raw experimental data for this specific molecule, this guide combines theoretical predictions, data from closely related compounds such as perfluorooctanoic acid (PFOA), and established principles of spectroscopic analysis for fluorinated molecules.

Introduction

This compound ((C7F15CO)2O), with the systematic IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate, is a derivative of perfluorooctanoic acid.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding its structural characteristics through spectroscopic methods is crucial for its identification, characterization, and for researchers in various fields, including materials science and drug development.[2] This guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables present a summary of the expected quantitative spectroscopic data for this compound. These values are based on the known spectral characteristics of perfluorinated compounds and data available for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound

| Assignment | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| C=O | 155-165 | N/A |

| α-CF₂ | 115-125 | -115 to -125 |

| β-CF₂ | 105-115 | -120 to -130 |

| Interior CF₂ groups | 105-115 | -120 to -130 |

| ω-CF₃ | 110-120 | -80 to -85 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹³C and CFCl₃ for ¹⁹F. The exact values can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (anhydride) | 1800-1850 and 1740-1790 | Strong |

| C-F stretch | 1100-1300 | Very Strong |

| C-O-C stretch (anhydride) | 900-1100 | Medium-Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 810 | [M]⁺ | Molecular ion (low abundance) |

| 393 | [C₇F₁₅CO]⁺ | Acylium ion, likely a base peak |

| 319 | [C₆F₁₃]⁺ | Loss of CO from the acylium ion |

| 269 | [C₅F₁₁]⁺ | Further fragmentation of the perfluoroalkyl chain |

| 219 | [C₄F₉]⁺ | Further fragmentation of the perfluoroalkyl chain |

| 169 | [C₃F₇]⁺ | Further fragmentation of the perfluoroalkyl chain |

| 119 | [C₂F₅]⁺ | Further fragmentation of the perfluoroalkyl chain |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Note: Fragmentation patterns are predicted based on typical behavior of perfluorinated compounds under electron ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis of this compound

This compound can be synthesized from perfluorooctanoic acid. A common method involves the dehydration of the carboxylic acid using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by reacting the corresponding acid chloride with the sodium salt of the acid.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation : A solution of this compound is prepared in a suitable deuterated solvent, such as CDCl₃ or acetone-d₆. An internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) is added for referencing.

-

¹³C NMR Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed. Due to the long relaxation times of quaternary carbons and carbons attached to fluorine, a longer relaxation delay may be necessary for quantitative analysis.

-

¹⁹F NMR Acquisition : A standard ¹⁹F NMR experiment is performed. A wide spectral width is used to cover the entire range of fluorine chemical shifts.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄) can be used in a liquid cell.

-

Data Acquisition : A background spectrum of the salt plates or the solvent-filled cell is recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the spectrum of the analyte.

Mass Spectrometry (MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

GC Separation : The sample is injected into the GC, where it is vaporized and separated on a capillary column suitable for fluorinated compounds.

-

MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow from sample synthesis to spectroscopic analysis and data interpretation.

Caption: A diagram illustrating the predicted fragmentation pathway of this compound in mass spectrometry.

References

An In-Depth Technical Guide to CAS Number 33496-48-9 and the Biologically Active Scaffold of 3-Methyl-2-(1-piperidinyl)pyridine

Disclaimer: The user's request referenced both CAS number 33496-48-9, which corresponds to Perfluorooctanoic Anhydride, and the chemical name 3-Methyl-2-(1-piperidinyl)pyridine, which represents a distinct molecular entity. This technical guide addresses both compounds in separate, detailed sections to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS 33496-48-9)

This compound is a fluorinated organic compound utilized as a reagent in specialized chemical synthesis. Its high fluorine content imparts unique reactivity and properties, making it a valuable tool in the preparation of fluoropolymers and pharmaceutical intermediates.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33496-48-9 | [1][2] |

| Molecular Formula | C₁₆F₃₀O₃ | [1][2] |

| Molecular Weight | 810.12 g/mol | [1][2] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | [1] |

| Boiling Point | 100 °C at 15 mmHg | [3] |

| Appearance | Colorless liquid | - |

| Purity | ≥97% | - |

| Storage | Refrigerator, under inert atmosphere | - |

Spectroscopic Data

Available spectroscopic information for this compound is outlined below.

| Spectrum Type | Data Highlights | Reference |

| ¹³C NMR | Spectra available in spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | Relevant fragmentation patterns are documented. | [1] |

| FT-IR | Characteristic vibrational modes for C=O and C-F bonds are expected. | [4][5] |

Synthesis and Reactions

This compound is typically synthesized from perfluorooctanoic acid (PFOA). A general method for the synthesis of carboxylic acid anhydrides involves the dehydration of the corresponding carboxylic acid, often facilitated by a strong dehydrating agent.

General Experimental Protocol for Anhydride Synthesis from Carboxylic Acid:

A common laboratory-scale synthesis of anhydrides from carboxylic acids can be achieved using a dehydrating agent such as oxalyl chloride in the presence of a catalyst like triphenylphosphine oxide.

To a solution of the carboxylic acid in an inert solvent (e.g., dichloromethane), a dehydrating agent is added slowly at a controlled temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation or chromatography.

A plausible reaction mechanism for the formation of an anhydride from a carboxylic acid using a dehydrating agent is depicted below.

Applications in Research and Industry

This compound serves as a key reagent in several industrial and research applications:

-

Fluoropolymer Synthesis: It is used in the production of heat-resistant fluoropolymers, which are valued for their chemical inertness and thermal stability. These polymers find applications in coatings for optical fibers and other high-performance materials.

-

Pharmaceutical Synthesis: The compound is employed in the synthesis of highly fluorinated pharmaceutical intermediates.[6] The introduction of perfluoroalkyl groups can enhance the metabolic stability and lipophilicity of drug candidates.

-

Organic Synthesis: this compound can be used as a perfluoroalkylating agent in various organic transformations, enabling the introduction of the C₇F₁₅CO- group into organic molecules.

Part 2: 3-Methyl-2-(1-piperidinyl)pyridine and Related Isomers

The chemical name "3-Methyl-2-(1-piperidinyl)pyridine" suggests a structure where a piperidinyl group is attached to the 2-position of a 3-methylpyridine core. The point of attachment on the piperidinyl group is specified as the nitrogen atom (position 1). However, the initial user query included this name alongside the CAS number for a different compound, leading to ambiguity. This section provides a technical overview of the properties and uses of this class of compounds, drawing on data from closely related and structurally similar molecules.

Nomenclature and Structural Clarification

The structure implied by "3-Methyl-2-(1-piperidinyl)pyridine" is a substituted pyridine. For clarity, this guide will also consider related isomers that are commercially available and have been studied in the scientific literature, such as 3-Methyl-4-(piperidin-2-yl)pyridine (CAS: 1270484-80-4).[7]

General Properties of Methyl-Piperidinyl-Pyridine Derivatives

The properties of these compounds can vary based on the specific substitution pattern. The following table presents representative data for a related isomer.

| Property | Value (for 3-Methyl-4-(piperidin-2-yl)pyridine) | Reference |

| CAS Number | 1270484-80-4 | [7] |

| Molecular Formula | C₁₁H₁₆N₂ | [7] |

| Molecular Weight | 176.26 g/mol | [7] |

| Purity | ≥97% | [7] |

| Storage | 2-8°C, sealed in dry conditions | [7] |

Synthesis of Piperidinyl-Pyridine Scaffolds

The synthesis of piperidinyl-pyridine derivatives often involves multi-step procedures. A common strategy is the coupling of a substituted pyridine with a piperidine derivative, which may be followed by further modifications.

General Experimental Workflow for Synthesis:

A generalized workflow for the synthesis of a piperidinyl-pyridine compound is illustrated below. This typically involves the reaction of a halo-substituted pyridine with a piperidine derivative, often catalyzed by a transition metal.

Biological Activity and Applications in Drug Development

Pyridine and piperidine scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[8][9] Derivatives of methyl-piperidinyl-pyridine are of interest in drug discovery for their potential to interact with various biological targets, particularly in the central nervous system.

For instance, related compounds have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases. The interaction of a hypothetical methyl-piperidinyl-pyridine derivative with a generic neuronal signaling pathway is depicted below.

References

- 1. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (33496-48-9) at Nordmann - nordmann.global [nordmann.global]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. clinmedkaz.org [clinmedkaz.org]

An In-Depth Technical Guide to the Mechanism of Action of Perfluorooctanoic Anhydride in Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of perfluorooctanoic anhydride as a potent acylating agent. While specific literature on this compound is limited, this document extrapolates its reactivity and mechanisms based on the well-established principles of nucleophilic acyl substitution and the known behavior of analogous perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA).

Introduction to this compound in Acylation

This compound, (C₇F₁₅CO)₂O, is a highly reactive derivative of perfluorooctanoic acid. The presence of the long, electron-withdrawing perfluoroheptyl chains significantly enhances the electrophilicity of the carbonyl carbons, making it a powerful acylating agent for a variety of nucleophiles, including amines, alcohols, and aromatic systems. Its reactivity is comparable to, and likely exceeds, that of non-fluorinated anhydrides, positioning it as a valuable reagent in organic synthesis where robust acylation is required.

The Core Mechanism: Nucleophilic Acyl Substitution

The fundamental mechanism through which this compound participates in acylation is the nucleophilic acyl substitution pathway. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack The reaction commences with the attack of a nucleophile (e.g., an amine, alcohol, or the π-system of an aromatic ring in Friedel-Crafts reactions) on one of the highly electrophilic carbonyl carbons of the this compound molecule. This initial attack breaks the carbonyl π-bond and forms a tetrahedral intermediate. The strong inductive effect of the perfluoroheptyl group makes the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is transient and rapidly collapses. The carbonyl double bond is reformed, and a perfluorooctanoate anion is expelled as a leaving group. The perfluorooctanoate anion is a relatively stable leaving group due to the electron-withdrawing nature of the perfluoroalkyl chain, which helps to delocalize the negative charge.

Following the elimination of the leaving group, if the nucleophile was neutral (e.g., an amine or alcohol), a final deprotonation step occurs to yield the neutral acylated product and a molecule of perfluorooctanoic acid.

Below is a diagram illustrating the general workflow of this mechanism.

Signaling Pathways in Different Acylation Reactions

The versatility of this compound allows it to be employed in various acylation reactions, each with a nuanced mechanistic pathway.

Acylation of Amines to Form Amides

The acylation of primary and secondary amines with this compound is a highly efficient process for the formation of perfluorooctanamides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.

Acylation of Alcohols to Form Esters

The reaction of alcohols with this compound yields perfluorooctanoate esters. The lone pair of electrons on the oxygen atom of the alcohol initiates the nucleophilic attack. This reaction may require a catalyst, such as a Lewis acid or a strong base, to enhance the nucleophilicity of the alcohol, especially for sterically hindered substrates.

Friedel-Crafts Acylation of Aromatic Compounds

This compound can be used in Friedel-Crafts acylation reactions to introduce a perfluorooctanoyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the anhydride and generate a highly electrophilic acylium ion.

Quantitative Data and Reactivity Comparison

Direct quantitative data for acylation reactions specifically using this compound is not extensively reported in the literature. However, based on the known reactivity of other perfluorinated anhydrides, it is expected to be a highly efficient acylating agent, often providing high yields in short reaction times. The reactivity of acylating agents generally follows the order: Acyl Halides > Anhydrides > Esters > Amides. Within anhydrides, reactivity is significantly enhanced by electron-withdrawing substituents.

| Acylating Agent | Relative Reactivity | Typical Reaction Conditions | Byproduct |

| Acetic Anhydride | Moderate | Often requires heating or catalyst | Acetic Acid |

| Trifluoroacetic Anhydride | Very High | Often proceeds at room temperature without a catalyst | Trifluoroacetic Acid |

| This compound | Very High (Expected) | Expected to proceed at or below room temperature | Perfluorooctanoic Acid |

This table presents expected trends. Actual reaction conditions and yields will vary with the substrate and specific experimental setup.

Model Experimental Protocols

The following are generalized experimental protocols for acylation reactions using anhydrides, adapted for the use of this compound. Note: this compound is expected to be highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for the Acylation of an Amine

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF; 10 mL).

-

Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 mmol) in the same anhydrous solvent (5 mL) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure perfluorooctanoyl amide.

General Protocol for the Acylation of an Alcohol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol), an anhydrous solvent (e.g., dichloromethane or THF; 10 mL), and a catalyst if required (e.g., 4-dimethylaminopyridine (DMAP), 0.1 mmol).

-

Addition of Anhydride: Cool the mixture to 0 °C. Add this compound (1.2 mmol) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude ester by flash column chromatography.

General Protocol for Friedel-Crafts Acylation

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Formation of Acylium Ion: Cool the suspension to 0-5 °C. Slowly add a solution of this compound (1.0 mmol) in the anhydrous solvent.

-

Addition of Aromatic Substrate: After the initial addition, add the aromatic compound (1.0 mmol) dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude perfluoroalkyl aryl ketone by vacuum distillation or column chromatography.

Conclusion

This compound is a highly potent acylating agent due to the strong electron-withdrawing nature of its perfluoroalkyl chains. Its mechanism of action follows the well-established nucleophilic acyl substitution pathway, proceeding through a highly reactive tetrahedral intermediate. While specific quantitative data and detailed protocols are not widely available, its reactivity can be inferred from that of other perfluorinated anhydrides. The model protocols provided herein offer a starting point for researchers and drug development professionals to utilize this powerful reagent in the synthesis of perfluorooctanoylated compounds. As with any highly reactive chemical, appropriate safety precautions and handling techniques are paramount.

A Technical Guide to Perfluoroalkylation using Perfluorooctanoic Anhydride for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of perfluoroalkylation using perfluorooctanoic anhydride, a valuable tool for the synthesis of novel molecular entities in drug discovery and development. The introduction of perfluoroalkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the application of this methodology in a laboratory setting.

Core Concepts and Reaction Mechanism

Perfluoroalkylation utilizing this compound is a powerful method for introducing a perfluorooctyl (C8F17) group onto a variety of organic substrates. The reaction typically proceeds through a radical-mediated pathway, initiated by the in situ formation of a bis(perfluorooctanoyl) peroxide. This peroxide is generated from the reaction of this compound with an oxidizing agent, such as a urea-hydrogen peroxide adduct.

The reaction can be performed under either copper-catalyzed or metal-free conditions, depending on the substrate.[1][2] In the presence of a copper(I) catalyst, a single electron transfer (SET) to the bis(perfluoroacyl) peroxide is proposed to occur, leading to the formation of a perfluoroalkyl radical and a copper(II) species, with subsequent perfluoroalkylation of the substrate.[1][2] Under metal-free conditions, particularly for substrates capable of forming stable carbocation intermediates, the reaction can proceed via a different pathway.[1][2]

Below is a generalized diagram illustrating the key steps in the generation of the perfluoroalkyl radical from this compound.

Caption: Generation of the perfluorooctyl radical from this compound.

Experimental Data: Perfluoroalkylation of Unactivated Alkenes

The following table summarizes the results of the perfluoroalkylation of unactivated alkenes with this compound as reported by Kawamura and Sodeoka.[1][2]

| Entry | Alkene Substrate | Perfluoroalkyl Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Dodecene | This compound | Cu(OAc)₂ (10) | Dichloroethane (DCE) | 60 | 18 | 45 |

| 2 | Cyclooctene | This compound | Cu(OAc)₂ (10) | Dichloroethane (DCE) | 60 | 18 | 52 |

| 3 | N-butyl-N-(pent-4-en-1-yl) tosylamide | This compound | None (Metal-free) | Dichloroethane (DCE) | 80 | 18 | 71 |

Detailed Experimental Protocols

Copper-Catalyzed Allylic Perfluorooctylation of 1-Dodecene

This protocol is adapted from the work of Kawamura and Sodeoka for the allylic perfluoroalkylation of an unactivated alkene.[1][2]

Materials:

-

1-Dodecene (0.2 mmol, 1.0 equiv)

-

This compound (0.4 mmol, 2.0 equiv)

-

Urea-hydrogen peroxide adduct (0.8 mmol, 4.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.02 mmol, 0.1 equiv)

-

Dichloroethane (DCE), anhydrous (2.0 mL)

-

Argon atmosphere

Procedure:

-

To a dried reaction tube, add copper(II) acetate (3.6 mg, 0.02 mmol).

-

The tube is evacuated and backfilled with argon.

-

Add 1-dodecene (33.7 mg, 0.2 mmol) and anhydrous dichloroethane (2.0 mL) to the reaction tube.

-

Add this compound (324 mg, 0.4 mmol) and urea-hydrogen peroxide adduct (75.3 mg, 0.8 mmol) to the mixture.

-

The reaction tube is sealed and the mixture is stirred at 60 °C for 18 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired perfluorooctylated product.

Metal-Free Carboperfluorooctylation of N-butyl-N-(pent-4-en-1-yl) tosylamide

This protocol describes the intramolecular carboperfluoroalkylation under metal-free conditions, as reported by Kawamura and Sodeoka.[1][2]

Materials:

-

N-butyl-N-(pent-4-en-1-yl) tosylamide (0.2 mmol, 1.0 equiv)

-

This compound (0.4 mmol, 2.0 equiv)

-

Urea-hydrogen peroxide adduct (0.8 mmol, 4.0 equiv)

-

Dichloroethane (DCE), anhydrous (2.0 mL)

-

Argon atmosphere

Procedure:

-

To a dried reaction tube, add N-butyl-N-(pent-4-en-1-yl) tosylamide (62.3 mg, 0.2 mmol).

-

The tube is evacuated and backfilled with argon.

-

Add anhydrous dichloroethane (2.0 mL) to the reaction tube.

-

Add this compound (324 mg, 0.4 mmol) and urea-hydrogen peroxide adduct (75.3 mg, 0.8 mmol) to the mixture.

-

The reaction tube is sealed and the mixture is stirred at 80 °C for 18 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the cyclized perfluorooctylated product.

Experimental Workflow and Signaling Pathway Analogy

The workflow for these perfluoroalkylation reactions can be visualized as a logical progression from starting materials to the final product. While not a biological signaling pathway, the sequence of events can be represented in a similar manner to illustrate the process flow.

Caption: A generalized experimental workflow for perfluoroalkylation.

Applications in Drug Development

The incorporation of a perfluorooctyl group can significantly alter the physicochemical properties of a molecule. These changes can be strategically employed in drug design to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Increase Lipophilicity: The fluorinated chain can increase the molecule's solubility in lipids, which may improve its ability to cross cell membranes.

-

Modulate Binding Affinity: The unique electronic properties and steric bulk of the perfluorooctyl group can lead to new and improved interactions with biological targets.

-

Improve Bioavailability: By enhancing metabolic stability and membrane permeability, perfluoroalkylation can lead to improved overall bioavailability.

The synthetic methods described herein, using the readily available and user-friendly this compound, provide a practical approach to accessing novel perfluoroalkylated compounds for biological screening and lead optimization in drug discovery programs.[1][2]

References

Physical and chemical properties of PFOA anhydride

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of perfluorooctanoic anhydride (PFOA anhydride). It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its biological implications, primarily through its hydrolysis product, perfluorooctanoic acid (PFOA).

Core Physical and Chemical Properties

This compound is a fluorinated organic compound that serves as a reactive derivative of perfluorooctanoic acid. Due to the strong electron-withdrawing nature of the perfluoroalkyl chains, it is a powerful acylating agent and is highly susceptible to hydrolysis.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 33496-48-9 | [1] |

| Molecular Formula | C₁₆F₃₀O₃ | [2][3] |

| Molecular Weight | 810.12 g/mol | [2][3] |

| Appearance | Colorless Oil | [4] |

| Boiling Point | 100 °C at 15 mmHg | [4] |

| Melting Point | Not reported in the literature. | |

| Density (Predicted) | 1.771 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform. | [4] |

| Stability | Moisture sensitive; Hygroscopic. | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on established chemical principles for anhydride synthesis and the characterization of related fluorinated compounds, the following methodologies can be proposed.

Synthesis of this compound

A plausible method for the synthesis of this compound is the dehydration of perfluorooctanoic acid. This can be achieved through various methods, including thermal dehydration or the use of a chemical dehydrating agent.

Proposed Method: Catalytic Pyrogenic Dehydration

This method is adapted from a general process for the production of aliphatic acid anhydrides.[5]

Materials:

-

Perfluorooctanoic acid (PFOA)

-

Dehydration catalyst (e.g., alumina, silica gel)

-

Inert organic diluent that forms an azeotrope with water (e.g., benzene, toluene)

-

Reaction vessel suitable for high-temperature vapor-phase reactions

-

Distillation apparatus

Procedure:

-

A mixture of perfluorooctanoic acid and an inert organic diluent is prepared.

-

The mixture is vaporized by passing it through a heated vaporizer (e.g., 200-360 °F).

-

The vaporized mixture is then passed through a reactor containing the dehydration catalyst heated to a temperature sufficient to effect dehydration without significant decomposition (a temperature no greater than approximately 1100 °F was suggested for propionic anhydride).[5]

-

The reaction products, including the anhydride, water, and unreacted acid, are condensed.

-

The this compound is purified from the condensate, typically by fractional distillation under reduced pressure to separate it from the lower-boiling water azeotrope and the higher-boiling carboxylic acid.

Characterization of this compound

The characterization of this compound would involve standard spectroscopic techniques to confirm its structure and purity.

1. Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups of the anhydride.

-

Methodology: A sample of the purified anhydride is analyzed using an FTIR spectrometer. The spectrum is typically recorded as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

-

Expected Peaks: The IR spectrum is expected to show two strong carbonyl (C=O) stretching bands characteristic of an acid anhydride, typically in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. Strong C-F stretching bands will also be prominent in the fingerprint region (around 1350-1100 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the carbon and fluorine framework of the molecule.

-

Methodology: ¹³C and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Expected Spectra:

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon and the various -CF₂- and -CF₃ carbons in the perfluoroalkyl chain. The carbonyl carbon signal is expected to be in the downfield region of the spectrum.

-

¹⁹F NMR: The spectrum will show multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain, with characteristic chemical shifts and coupling patterns.

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the anhydride.

-

Methodology: Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). For GC-MS, the anhydride may be analyzed directly or after derivatization if necessary to improve volatility or thermal stability.[6]

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak (or a related ion such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 810.12 g/mol . Characteristic fragment ions resulting from the cleavage of the anhydride linkage and fragmentation of the perfluoroalkyl chains would also be observed.

Biological and Chemical Reactivity

The primary chemical and biological significance of this compound lies in its high reactivity towards nucleophiles, particularly water.

Hydrolysis

This compound readily undergoes hydrolysis to form two equivalents of perfluorooctanoic acid (PFOA).[7] This reaction is typically rapid, especially in the presence of moisture.

References

- 1. This compound | 33496-48-9 [chemicalbook.com]

- 2. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 33496-48-9 [m.chemicalbook.com]

- 5. US2439416A - Dehydration process - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. figshare.com [figshare.com]

Perfluorooctanoic Anhydride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for perfluorooctanoic anhydride. Drawing from available safety data and the known chemistry of related compounds, this document outlines the key factors influencing its stability, its primary degradation pathways, and methodologies for its assessment. This guide is intended to support researchers and professionals in the proper handling, storage, and analysis of this compound.

Chemical Stability Profile

This compound is a reactive chemical primarily susceptible to degradation through hydrolysis. While specific quantitative shelf-life data under various conditions are not extensively available in the public domain, its stability is contingent on maintaining an anhydrous environment. The information gleaned from safety data sheets indicates that the compound is stable under recommended storage and transport conditions.

Table 1: Summary of this compound Stability

| Parameter | Description | Citation |

| Chemical Stability | Stable under normal and recommended storage conditions. | |

| Reactivity | Reacts with water and moisture. | |

| Hazardous Reactions | Hazardous reactions are not expected to occur under normal transport or storage conditions. | |

| Primary Degradation | Hydrolysis in the presence of water or moisture to form perfluorooctanoic acid (PFOA). |

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintaining the integrity of this compound. The primary consideration is the strict exclusion of moisture.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Citation |

| Temperature | Store in a cool place, such as a refrigerator. | |

| Atmosphere | Store under an inert atmosphere, such as argon. | |

| Container | Keep in the original, tightly sealed container. | |

| Environment | Store in a dry, well-ventilated area. | |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and water/moisture. | |

| Handling | Handle in a fume hood, avoiding the creation of dust or aerosols. |

Degradation Pathways

Primary Degradation: Hydrolysis

The principal degradation pathway for this compound is hydrolysis. In the presence of water, the anhydride linkage is cleaved, yielding two molecules of perfluorooctanoic acid (PFOA). This reaction is characteristic of acid anhydrides, where the carbonyl carbon is susceptible to nucleophilic attack by water.

Caption: Hydrolysis of this compound to PFOA.

Subsequent Degradation of Perfluorooctanoic Acid (PFOA)

Once formed, PFOA is known to be highly persistent in the environment. However, under certain conditions, such as high temperatures, it can undergo further degradation. The thermal decomposition of PFOA is theorized to proceed through the elimination of hydrogen fluoride (HF) to form a perfluorinated α-lactone. This intermediate is unstable and can decompose into a perfluoroacyl fluoride and carbon monoxide, effectively shortening the perfluorinated chain. The resulting perfluoroacyl fluoride can then hydrolyze to a shorter-chain perfluorinated carboxylic acid (PFCA).

Experimental Protocols for Stability Assessment

Proposed Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation products.

Materials:

-

This compound

-

Solvents (e.g., acetonitrile, chloroform - ensuring they are anhydrous)

-

Stress agents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

High-purity water

-

Controlled environment chambers (for temperature, humidity, and photostability testing)

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable anhydrous solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with a solution of hydrochloric acid in a suitable solvent.

-

Base Hydrolysis: Treat the sample solution with a solution of sodium hydroxide in a suitable solvent.

-

Oxidation: Treat the sample solution with hydrogen peroxide.

-

Thermal Degradation: Expose solid and solution samples to elevated temperatures (e.g., 50°C, 70°C).

-

Photostability: Expose solid and solution samples to light conditions as specified in ICH Q1B guidelines.

-

Humidity: Expose solid samples to elevated humidity levels (e.g., 75% RH) at a controlled temperature.

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products over time.

Caption: Workflow for a forced degradation study.

Analytical Methodologies

The selection of an appropriate analytical method is crucial for accurately assessing the stability of this compound. Given its primary degradation product is PFOA, methods capable of separating and quantifying both the anhydride and the acid are necessary.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a mass spectrometer (LC-MS), is a powerful technique for this purpose. A reversed-phase column can be used to separate the more polar PFOA from the less polar anhydride.

-

Gas Chromatography (GC): GC-MS can also be employed, potentially after derivatization of the PFOA to increase its volatility.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the characteristic anhydride carbonyl stretches and the appearance of the carboxylic acid carbonyl and hydroxyl stretches, providing a qualitative or semi-quantitative measure of hydrolysis.

Conclusion

The stability of this compound is primarily dictated by its sensitivity to moisture, leading to hydrolysis to form perfluorooctanoic acid. To ensure the integrity of the compound, it is imperative to store it under cool, dry, and inert conditions. While quantitative stability data is limited, the application of forced degradation studies can provide valuable insights into its degradation profile and help in the development of stability-indicating analytical methods. The information and proposed methodologies in this guide serve as a valuable resource for researchers and professionals working with this compound, promoting its safe and effective use.

Perfluorooctanoic Anhydride: A Technical Overview of Synonyms, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctanoic anhydride, a fully fluorinated derivative of octanoic acid, is a reactive compound of interest within the broader class of per- and polyfluoroalkyl substances (PFAS). Due to its chemical nature as an acid anhydride, it serves as a potential precursor for the introduction of the perfluorooctanoyl group in organic synthesis. This technical guide provides a concise overview of its alternative names, physicochemical properties, and fundamental reactivity, with a focus on information relevant to a scientific audience.

Synonyms and Alternative Names

A comprehensive list of synonyms and identifiers for this compound is provided in Table 1. The use of precise identifiers is crucial for accurate literature searches and chemical inventory management.

Table 1: Synonyms and Alternative Names for this compound

| Identifier Type | Identifier |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate[1] |

| CAS Number | 33496-48-9[1][2][3][4] |

| PubChem CID | 118491[1] |

| EC Number | 251-543-7[1] |

| Common Synonyms | Pentadecafluorooctanoic anhydride[1], Octanoic acid, pentadecafluoro-, anhydride[1], Pentadecafluorooctanoic acid anhydride[1], Perfluorocaprylic Acid Anhydride[1], Bis(pentadecafluorooctanoic)anhydride[3] |

| Molecular Formula | C16F30O3[1][3][4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. It is important to note that some of the available data are based on computational predictions rather than experimental measurements.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Weight | 810.12 g/mol [1][4] | |

| Boiling Point | 100°C at 15 mmHg[2][3] | |

| Density | 1.771 ± 0.06 g/cm³[2][3] | Predicted |

| Form | Oil[2][3] | |

| Color | Colourless[2][3] | |

| Solubility | Slightly soluble in Chloroform[2][3] | |

| Stability | Moisture sensitive, Hygroscopic[2][3] |

Experimental Protocols and Reactivity

General Reactivity

Acid anhydrides are known to be susceptible to nucleophilic acyl substitution. A primary and fundamental reaction for this compound is its hydrolysis to form two equivalents of Perfluorooctanoic acid (PFOA), as depicted below. This reaction is of significant consideration due to the compound's moisture sensitivity.

Caption: Hydrolysis of this compound to Perfluorooctanoic acid.

Perfluoroalkylation Reactions

Perfluoro acid anhydrides can serve as a source of perfluoroalkyl radicals for the perfluoroalkylation of various organic substrates, such as unactivated alkenes. While a specific protocol for this compound is not detailed, a generalized workflow for such reactions has been described.[5] This typically involves the in-situ formation of a reactive peroxide species.

A generalized experimental workflow for a copper-catalyzed perfluoroalkylation of an alkene using a perfluoro acid anhydride is outlined below.

Caption: Generalized workflow for Cu-catalyzed perfluoroalkylation.

This process is believed to proceed through a radical mechanism initiated by a single electron transfer from the copper(I) catalyst to a diperfluoroalkanoyl peroxide intermediate.

Conclusion

This compound is a reactive chemical with a number of synonyms and identifiers that are important for its unambiguous identification. While experimentally determined physicochemical data are limited, its properties are generally predictable from its chemical structure. Its high reactivity, particularly its sensitivity to moisture, is a key consideration for its handling and storage. Although specific experimental protocols for this compound are scarce in the literature, its role as a potential perfluoroalkylating agent can be inferred from the reactivity of the broader class of perfluoro acid anhydrides. Further research into the specific applications and reaction kinetics of this compound would be beneficial to the scientific community.

References

- 1. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 33496-48-9 [m.chemicalbook.com]

- 3. This compound | 33496-48-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. A Practical Method for Perfluoroalkyl Compound Synthesis | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

Navigating the Health and Safety Landscape of Perfluorooctanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes available health and safety information for Perfluorooctanoic Anhydride (CAS No. 33496-48-9). Direct toxicological data for this specific compound is limited. Due to its chemical nature as an anhydride, it is expected to be corrosive and readily hydrolyze to form Perfluorooctanoic Acid (PFOA). Consequently, much of the health and safety information presented herein is based on the well-documented toxicological profile of PFOA.

Executive Summary

This compound is a fluorinated organic compound that, due to its high reactivity with water, is anticipated to share a toxicological profile with its hydrolysis product, Perfluorooctanoic Acid (PFOA). PFOA is a well-studied per- and polyfluoroalkyl substance (PFAS) with established health concerns, including potential carcinogenic, reproductive, and systemic toxic effects. This guide provides a comprehensive overview of the known hazards, handling precautions, and the toxicological endpoints associated with PFOA, which are considered relevant to the anhydride. All personnel handling this compound should treat it as a corrosive substance with the potential for severe systemic toxicity upon absorption.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, some properties have been reported. It is known to be a moisture-sensitive, colorless oil. Its primary hazard in a laboratory or industrial setting is its reactivity, particularly with water, which leads to the formation of PFOA.

Logical Relationship: Hydrolysis of this compound

The primary chemical transformation of concern for this compound upon contact with moisture is its rapid hydrolysis to form two molecules of Perfluorooctanoic Acid (PFOA).

Health and Safety Information

Given the expected rapid hydrolysis to PFOA, the health and safety precautions for this compound should be considered at least as stringent as those for PFOA, with the added consideration of its corrosive nature.

Hazard Classification

This compound should be handled as a corrosive material. The hazard classifications for its hydrolysis product, PFOA, are extensive and include:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

-

Carcinogenicity: Suspected of causing cancer.[1]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs (primarily the liver) through prolonged or repeated exposure.[1]

Exposure Controls and Personal Protection

Due to the corrosive nature of the anhydride and the toxicity of PFOA, stringent exposure controls are necessary.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Toxicological Data (Primarily based on PFOA)

The following tables summarize the quantitative toxicological data for PFOA, which is the expected biologically active substance following exposure to this compound.

Table 1: Acute Toxicity of Perfluorooctanoic Acid (PFOA)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 680 mg/kg bw | [2] |

| LD50 | Rat (female) | Oral | 430 mg/kg bw | [2] |

| LD50 | Rabbit | Dermal | 4300 mg/kg | [3] |

| LD50 | Rat (male) | Dermal | 7000 mg/kg | [3] |

| LC50 | Rat (male) | Inhalation | 0.98 mg/L (4 hours) | [2] |

Table 2: Irritation Data for Perfluorooctanoic Acid (PFOA) and its Ammonium Salt (APFO)

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Mild irritation from APFO | [2] |

| Eye Irritation | Rabbit | Moderate corneal opacity, iritis, and conjunctivitis from APFO | [2] |

Experimental Protocols

Experimental Workflow: In Vitro Assessment of PFOA Toxicity

A key initial step would be the controlled hydrolysis of a known quantity of this compound in an appropriate buffer to generate the PFOA solution for cell exposure.

Signaling Pathways Affected by PFOA

Research has identified several key signaling pathways that are perturbed by PFOA exposure. These are critical for understanding its mechanisms of toxicity.

Nuclear Receptor Activation

PFOA is known to activate several nuclear receptors, with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) being a primary target. Activation of these receptors can lead to widespread changes in gene expression related to lipid metabolism and cell proliferation.

Oxidative Stress and Apoptosis

PFOA has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting cellular antioxidant defenses. This can lead to cellular damage and trigger apoptosis (programmed cell death).

References

Methodological & Application

Perfluorooctanoic Anhydride in Pharmaceutical Synthesis: A Review of Potential Applications

Introduction

Perfluorooctanoic anhydride (PFOA), a highly fluorinated derivative of octanoic acid, presents unique chemical properties that hold potential for applications in pharmaceutical synthesis. The introduction of perfluoroalkyl chains can significantly modulate the physicochemical and biological properties of drug molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document explores the theoretical applications of this compound as a reagent in drug development, provides generalized experimental protocols for its use in acylation reactions, and discusses the potential impact of perfluorooctanoylation on drug candidates.

Theoretical Applications in Drug Discovery

The primary role of this compound in pharmaceutical synthesis is as a perfluorooctanoylating agent . This involves the introduction of a C7F15CO- group onto a drug molecule or an intermediate. This modification can be strategically employed to:

-

Enhance Lipophilicity: The perfluorooctanoyl group is highly lipophilic, which can improve the ability of a drug to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system or for improving the oral bioavailability of poorly absorbed compounds.

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing a perfluoroalkyl chain can protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life in the body.

-

Modulate Receptor Binding: The unique electronic properties of the perfluorooctanoyl group can alter the binding affinity and selectivity of a drug for its target receptor or enzyme. This can lead to enhanced potency or a more desirable pharmacological profile.

-

Develop Prodrugs: this compound can be used to create prodrugs by masking polar functional groups, such as hydroxyl or amino groups, on a parent drug. These prodrugs can exhibit improved absorption and distribution, and then release the active drug molecule through enzymatic or chemical hydrolysis in vivo.

Key Chemical Transformations

This compound can be employed in two main types of reactions in pharmaceutical synthesis:

-

N-Acylation of Amines: Reaction with primary or secondary amines on a drug scaffold to form stable perfluorooctanoyl amides.

-

O-Acylation of Alcohols: Esterification of hydroxyl groups to produce perfluorooctanoyl esters.

These reactions are typically carried out under standard acylation conditions, often in the presence of a base to neutralize the perfluorooctanoic acid byproduct.

Experimental Protocols

The following are generalized protocols for the N-acylation and O-acylation of a generic substrate containing an amine or alcohol functionality, respectively. Researchers should optimize these conditions for their specific substrate.

General N-Acylation Protocol

Materials:

-

Amine-containing substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Base (e.g., triethylamine, pyridine, or diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Dissolve the amine-containing substrate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 to 2.0 equivalents of a suitable base to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 1.0 to 1.5 equivalents of this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General O-Acylation Protocol

Materials:

-

Alcohol-containing substrate

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Acylation catalyst/base (e.g., 4-dimethylaminopyridine (DMAP), pyridine)

-

Standard laboratory glassware and stirring equipment

-

TLC or LC-MS for reaction monitoring

Procedure:

-

Dissolve the alcohol-containing substrate in an anhydrous aprotic solvent under an inert atmosphere.

-

Add a catalytic amount of DMAP (0.1-0.2 equivalents) and a stoichiometric amount of a base like pyridine or triethylamine (1.5-2.0 equivalents).

-

Add 1.0 to 2.0 equivalents of this compound to the solution.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-48 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary

As specific examples are not available, a hypothetical data table is presented below to illustrate how quantitative data for such reactions should be structured.

| Substrate | Reaction Type | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Drug A-NH2 | N-Acylation | Triethylamine | DCM | 4 | RT | 85 |

| Drug B-OH | O-Acylation | DMAP/Pyridine | MeCN | 24 | 50 | 78 |

| Intermediate C-NHR | N-Acylation | DIPEA | THF | 12 | RT | 92 |

| Intermediate D-OH | O-Acylation | Pyridine | DCM | 48 | RT | 65 |

Signaling Pathways and Logical Relationships

The introduction of a perfluorooctanoyl group can influence how a drug interacts with its biological target and subsequent signaling pathways. For instance, increased lipophilicity could enhance the drug's ability to penetrate the cell membrane and interact with intracellular targets.

This compound is a reagent with considerable potential for the synthesis of novel pharmaceutical compounds. Its ability to introduce a highly fluorinated moiety can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed examples in the public domain are scarce, the fundamental reactivity of anhydrides provides a solid basis for its application in acylation reactions. The generalized protocols and conceptual frameworks presented here offer a starting point for researchers and drug development professionals interested in exploring the use of this compound to create new and improved therapeutics. Further research into the synthesis and biological evaluation of perfluorooctanoylated compounds is warranted to fully realize the potential of this reagent in pharmaceutical sciences.

Using Perfluorooctanoic anhydride for heat-resistant fluoropolymer composition

A Note on Perfluorooctanoic Anhydride: Extensive research into the use of this compound in the formulation of heat-resistant fluoropolymer compositions did not yield significant evidence of its application as a monomer, cross-linking agent, or additive for enhancing thermal stability. The available scientific literature primarily focuses on perfluorooctanoic acid (PFOA) and its salts, which were historically used as processing aids in the emulsion polymerization of certain fluoropolymers. Due to environmental and health concerns, the use of PFOA has been largely phased out.

This document will, therefore, focus on established methods and materials for creating heat-resistant fluoropolymer compositions, while also clarifying the historical role of PFOA.

Introduction to Heat-Resistant Fluoropolymers

Fluoropolymers are a class of polymers known for their exceptional thermal stability, chemical inertness, and low friction properties, primarily due to the strength of the carbon-fluorine bond. These characteristics make them indispensable in demanding applications across aerospace, electronics, chemical processing, and automotive industries. This document provides an overview of common heat-resistant fluoropolymers, their synthesis, and methods for their characterization.

Key Heat-Resistant Fluoropolymers

Several fluoropolymers exhibit excellent high-temperature performance. The selection of a specific fluoropolymer depends on the required service temperature, mechanical properties, and processing characteristics.

| Fluoropolymer | Abbreviation | Continuous Service Temperature (°C) | Melting Point (°C) | Key Characteristics |

| Polytetrafluoroethylene | PTFE | 260 | 327 | Excellent chemical resistance, low coefficient of friction, non-melt processable. |

| Perfluoroalkoxy Alkane | PFA | 260 | 305 | Melt-processable alternative to PTFE with similar properties. |

| Fluorinated Ethylene Propylene | FEP | 200 | 260 | Melt-processable, excellent dielectric properties, UV resistant. |

| Polyvinylidene Fluoride | PVDF | 150 | 175 | Good chemical resistance, high strength, piezoelectric properties. |

| Ethylene Tetrafluoroethylene | ETFE | 150 | 270 | High strength, good chemical resistance, excellent light transmission. |

Synthesis of Heat-Resistant Fluoropolymers

The synthesis of fluoropolymers is a complex process that requires specialized equipment and handling of hazardous monomers. The two primary industrial methods are suspension polymerization and emulsion polymerization.

Suspension Polymerization

Suspension polymerization is used to produce granular or powder forms of fluoropolymers like PTFE. In this process, the fluoroalkene monomer is suspended in water and polymerized using a free-radical initiator.

Experimental Protocol: Suspension Polymerization of PTFE

-

Reactor Preparation: A high-pressure, stirred autoclave reactor is thoroughly cleaned and purged with nitrogen to remove any oxygen, which can inhibit the polymerization reaction.

-

Charging the Reactor: Deionized water, a dispersing agent (to stabilize the monomer droplets), and a free-radical initiator (e.g., ammonium persulfate) are charged into the reactor.

-

Monomer Addition: The tetrafluoroethylene (TFE) monomer is fed into the reactor under high pressure.

-

Polymerization: The reactor is heated to the desired temperature (typically 50-100°C) to initiate polymerization. The reaction is highly exothermic and requires careful temperature control. The pressure is maintained by continuously feeding the TFE monomer.

-

Termination and Recovery: Once the desired polymer yield is achieved, the reaction is terminated by cooling the reactor and venting the unreacted monomer. The resulting polymer is a granular powder, which is then washed and dried.

Emulsion Polymerization and the Historical Role of PFOA

Emulsion polymerization is used to produce fine powder resins or aqueous dispersions of fluoropolymers like PTFE and PFA. Historically, perfluorooctanoic acid (PFOA) and its salts were used as surfactants in this process to emulsify the fluoromonomer in water.

Historical Context: Emulsion Polymerization of PTFE using PFOA

-

Emulsion Formation: PFOA, as a surfactant, would be dissolved in deionized water within a high-pressure reactor.

-

Monomer Introduction: The TFE monomer would be introduced into the reactor, where the PFOA would form micelles around the monomer droplets, creating a stable emulsion.

-

Initiation: A water-soluble initiator would be added to start the polymerization within the micelles.

-

Polymer Growth: The polymer chains would grow within the micelles, leading to the formation of polymer particles.

-

Coagulation and Drying: After the reaction, the polymer dispersion would be coagulated, and the resulting fine powder would be washed to remove residual PFOA and other impurities, followed by drying.

Due to the environmental persistence and toxicity of PFOA, it has been replaced by alternative, shorter-chain fluorinated surfactants or non-fluorinated surfactants in modern fluoropolymer production.

Characterization of Heat-Resistant Fluoropolymers

The thermal and mechanical properties of fluoropolymers are critical for their application in high-temperature environments. Several analytical techniques are used to characterize these properties.

| Analytical Technique | Property Measured | Typical Results for PTFE |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Onset of decomposition > 500°C in an inert atmosphere. |

| Differential Scanning Calorimetry (DSC) | Melting point, crystallinity | Endothermic peak around 327°C corresponding to the melting point. |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, glass transition temperature | Shows changes in modulus with temperature, indicating transitions. |

| Tensile Testing | Mechanical strength, elongation at break | Provides data on the material's ability to withstand mechanical stress at various temperatures. |

Experimental Protocol: Thermogravimetric Analysis (TGA) of a Fluoropolymer

-

Sample Preparation: A small, representative sample of the fluoropolymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or ceramic).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-oxidative atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).

-

Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

Visualizations

Caption: Generalized workflow for fluoropolymer synthesis.

Caption: Role of PFOA in historical emulsion polymerization.

Protocol for the Perfluoroacylation of Amines with Perfluorooctanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction